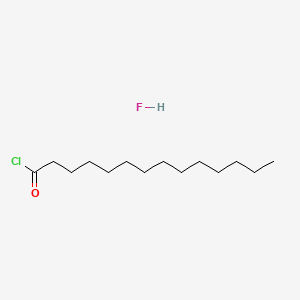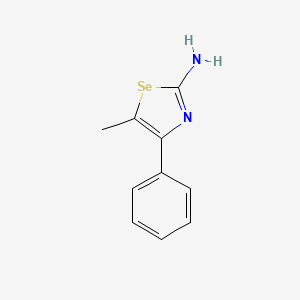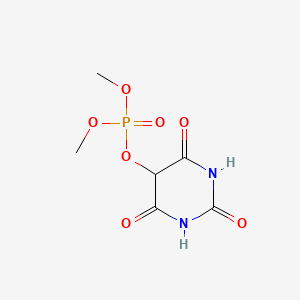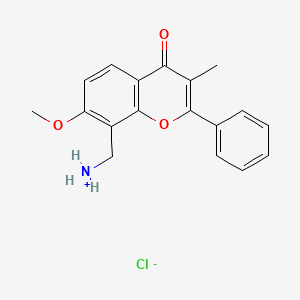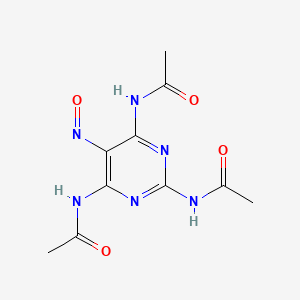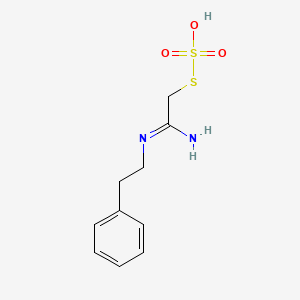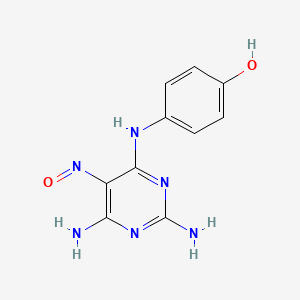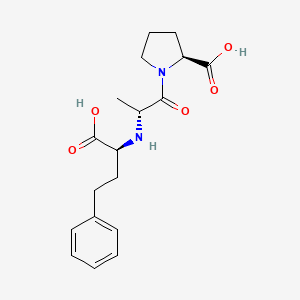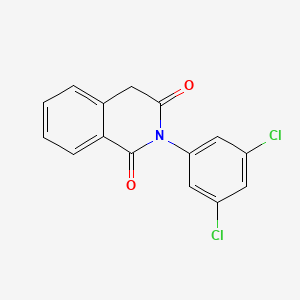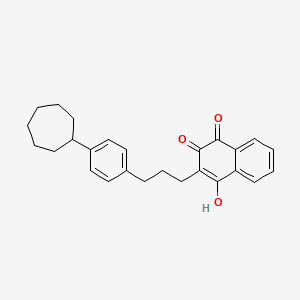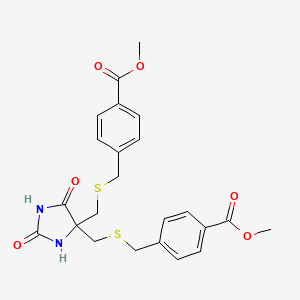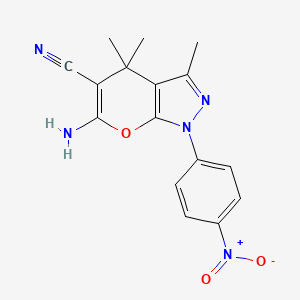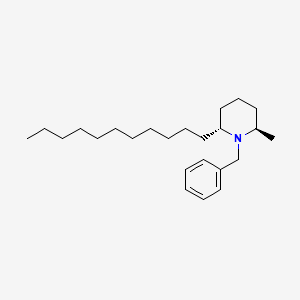
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, a hexyl chain, and a methoxy group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group, the hexyl chain, and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)butoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- stands out due to its specific functional groups and structural features
Propiedades
Número CAS |
86863-25-4 |
|---|---|
Fórmula molecular |
C34H35N3O4 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
4-[[6-(acridin-9-ylamino)hexyl-ethylamino]methyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C34H35N3O4/c1-3-37(22-27-23-16-17-30(38)41-33(23)34(39-2)32-24(27)18-21-40-32)20-11-5-4-10-19-35-31-25-12-6-8-14-28(25)36-29-15-9-7-13-26(29)31/h6-9,12-18,21H,3-5,10-11,19-20,22H2,1-2H3,(H,35,36) |
Clave InChI |
LOWQDFLBMPLPAP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


